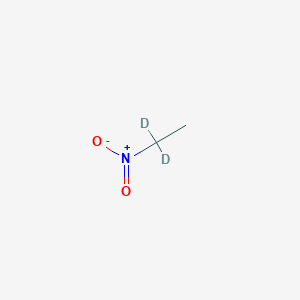

Nitroethane-1,1-d2

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dideuterio-1-nitroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSAJNNLRCFZED-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583680 | |

| Record name | Nitro(1,1-~2~H_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-33-9 | |

| Record name | Nitro(1,1-~2~H_2_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitroethane-1,1-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Characteristics of Deuterated Nitroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroethane (CH₃CH₂NO₂), a colorless oily liquid, serves as a valuable solvent and a precursor in a variety of organic syntheses. The substitution of hydrogen atoms with their heavier isotope, deuterium (D or ²H), to form deuterated nitroethane, offers a powerful tool for mechanistic studies, particularly in understanding kinetic isotope effects, and for use as internal standards in analytical chemistry. This guide provides a comprehensive overview of the known physical characteristics of various deuterated forms of nitroethane, alongside comparative data for its non-deuterated counterpart. It also outlines generalized experimental protocols for the synthesis and characterization of these isotopically labeled compounds.

Physical Characteristics

Table 1: Molecular and General Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Appearance |

| Nitroethane | C₂H₅NO₂ | 75.07[1] | Colorless, oily liquid[1] |

| Nitroethane-1,1-d₂ | C₂H₃D₂NO₂ | 77.08 | Colorless to pale yellow liquid |

| Nitroethane-2,2,2-d₃ | CD₃CH₂NO₂ | 78.09 | Colorless to pale yellow liquid |

| Nitroethane-d₅ | C₂D₅NO₂ | 80.10 | Neat (liquid) |

| Nitromethane-d₃ | CD₃NO₂ | 64.06[2] | Liquid[2] |

Table 2: Key Physical Properties

| Compound | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) | Refractive Index (n20/D) |

| Nitroethane | 1.052 at 25 °C[1] | 114-115[3] | -90[3] | 1.391[3] |

| Nitroethane-1,1-d₂ | Data not available | Data not available | Data not available | Data not available |

| Nitroethane-2,2,2-d₃ | Data not available | Data not available | Data not available | Data not available |

| Nitroethane-d₅ | 1.0±0.1 (Predicted) | 109.2±3.0 at 760 mmHg (Predicted) | Data not available | 1.383 (Predicted) |

| Nitromethane-d₃ | 1.183 at 25 °C[2] | 100[2] | -29[2] | 1.3795[2] |

Experimental Protocols

Synthesis of Deuterated Nitroethane (Generalized Protocol)

The synthesis of deuterated nitroethane can be achieved by adapting established methods for the preparation of nitroalkanes, primarily through the substitution of a suitable deuterated starting material. A common approach involves the reaction of a deuterated ethyl halide with a nitrite salt.

Materials:

-

Deuterated ethyl halide (e.g., iodoethane-d₅, 1,1-dideuterioethyl iodide)

-

Silver nitrite (AgNO₂) or Sodium nitrite (NaNO₂)

-

Anhydrous diethyl ether or Dimethylformamide (DMF)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Distillation apparatus

Procedure (Victor Meyer Reaction Adaptation):

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of silver nitrite in anhydrous diethyl ether is prepared and cooled in an ice bath.

-

The deuterated ethyl halide is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction.

-

The precipitated silver halide is removed by filtration.

-

The ethereal solution is washed with water and a dilute sodium bicarbonate solution, then dried over anhydrous magnesium sulfate.

-

The diethyl ether is removed by distillation.

-

The resulting crude deuterated nitroethane is purified by fractional distillation under reduced pressure.

Determination of Physical Properties (Generalized Protocols)

1. Density Measurement: The density of liquid deuterated nitroethane can be determined using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the deuterated nitroethane sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 20°C or 25°C) to allow the liquid to reach thermal equilibrium.

-

The mass of the pycnometer and the sample is measured.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

-

The density of the deuterated nitroethane is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

2. Boiling Point Determination: The boiling point can be determined by distillation or using a micro-boiling point apparatus.

-

Distillation Method:

-

A small volume of the deuterated nitroethane is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation head.

-

The liquid is heated gently.

-

The temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer is recorded as the boiling point.

-

3. Refractive Index Measurement: An Abbe refractometer is commonly used to measure the refractive index.

- A few drops of the deuterated nitroethane are placed on the prism of the refractometer.

- The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

- The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Mechanistic Insights from Deuteration: The Kinetic Isotope Effect

A primary application of deuterated nitroethane in research is the study of the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. For the deprotonation of nitroethane, replacing the acidic α-hydrogens with deuterium (as in nitroethane-1,1-d₂) significantly slows down the reaction rate. This is because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. A significant primary KIE (where kH/kD > 1) indicates that the C-H bond is broken in the rate-determining step of the reaction.

Caption: Deprotonation of nitroethane and its deuterated analogue.

References

In-Depth Technical Guide to CAS Number 13031-33-9: Nitroethane-1,1-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 13031-33-9 identifies Nitroethane-1,1-d2 , a deuterated isotopologue of nitroethane. In this compound, the two hydrogen atoms at the alpha-position to the nitro group are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution makes this compound an invaluable tool in a variety of research applications, most notably in the elucidation of reaction mechanisms through kinetic isotope effect (KIE) studies and as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

This compound shares many physical properties with its non-deuterated counterpart, nitroethane. It is a colorless liquid with a characteristic fruity odor. The primary difference in its physical properties stems from the increased mass due to the presence of two deuterium atoms.

| Property | Value | Reference |

| CAS Number | 13031-33-9 | |

| Molecular Formula | C₂H₃D₂NO₂ | |

| Molecular Weight | 77.08 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Fruity | |

| Synonyms | 1,1-Dideuterio-1-nitroethane, Nitro(1,1-²H₂)ethane |

Synthesis

While this compound is commercially available from various chemical suppliers, a general method for its synthesis involves the base-catalyzed exchange of the acidic α-protons of nitroethane with deuterium from a deuterium source, typically deuterium oxide (D₂O).

Experimental Protocol: Synthesis of this compound

Materials:

-

Nitroethane

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nitroethane and a slight molar excess of deuterium oxide.

-

Add a catalytic amount of a base, such as anhydrous potassium carbonate. The base facilitates the deprotonation of the α-carbon, allowing for H/D exchange.

-

The reaction mixture is stirred at room temperature or gently heated under reflux for a period sufficient to achieve a high level of deuteration. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the α-protons.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The organic layer is separated using a separatory funnel. If the product is not readily separable, the mixture can be extracted with a suitable organic solvent like diethyl ether.

-

The organic layer is washed with brine (saturated NaCl solution) to remove any remaining D₂O and base.

-

The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

The drying agent is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The resulting this compound can be further purified by distillation to obtain a high-purity product.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Applications in Mechanistic Studies: Kinetic Isotope Effect

A primary application of this compound is in the study of reaction mechanisms through the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the rate of a reaction with a light isotope (in this case, hydrogen) to the rate of the same reaction with a heavy isotope (deuterium). A significant KIE (typically > 2) indicates that the C-H bond is broken in the rate-determining step of the reaction.

Case Study: Elucidating the Mechanism of Nitroalkane Oxidase

Nitroalkane oxidase is an enzyme that catalyzes the oxidation of nitroalkanes to their corresponding aldehydes or ketones. Studies utilizing this compound have been instrumental in understanding its catalytic mechanism.

Experimental Protocol: Determination of the Kinetic Isotope Effect for Nitroalkane Oxidase

Materials:

-

Purified Nitroalkane Oxidase

-

Nitroethane

-

This compound

-

Buffer solution (e.g., potassium phosphate buffer at a specific pH)

-

Spectrophotometer capable of monitoring the reaction at a suitable wavelength (e.g., to follow the consumption of a co-substrate like oxygen or the formation of a product).

Procedure:

-

Enzyme Assay with Nitroethane:

-

Prepare a reaction mixture containing the buffer solution and a known concentration of nitroethane in a cuvette.

-

Initiate the reaction by adding a small, known amount of Nitroalkane Oxidase.

-

Monitor the change in absorbance over time to determine the initial reaction rate (v₀).

-

Repeat the assay at various concentrations of nitroethane to determine the Michaelis-Menten kinetic parameters, Vmax and Km.

-

-

Enzyme Assay with this compound:

-

Repeat the same procedure as above, but using this compound as the substrate instead of nitroethane.

-

Determine the initial reaction rates and the kinetic parameters (Vmax(D) and Km(D)) for the deuterated substrate.

-

-

Calculation of the Kinetic Isotope Effect:

-

The KIE on Vmax/Km is calculated as: D(V/K) = (Vmax/Km)H / (Vmax/Km)D

-

The KIE on Vmax is calculated as: DV = Vmax(H) / Vmax(D)

-

Quantitative Data from Nitroalkane Oxidase Studies:

| Kinetic Parameter | Value | Significance |

| D(V/K)ne | 7.5[1] | A large, pH-independent value indicating that the cleavage of the C-H bond at the α-position is the primary rate-limiting step in the overall catalytic cycle. |

| DVmax | 1.4 to 7.4 (pH-dependent)[1] | The pH dependence suggests that steps other than C-H bond cleavage can become partially rate-limiting under certain pH conditions. |

Reaction Mechanism of Nitroalkane Oxidase:

Caption: Simplified catalytic cycle of Nitroalkane Oxidase.

Application in NMR Spectroscopy

This compound can be used as an internal standard in quantitative NMR (qNMR) studies, particularly when the analyte of interest has signals in the region where the α-protons of nitroethane would appear. By using the deuterated form, this region of the ¹H NMR spectrum is simplified.

Expected NMR Spectral Data (relative to TMS):

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling | Notes |

| ¹H | ~1.58 | triplet | J(H,H) ≈ 7.3 Hz | This corresponds to the -CH₃ group. The α-protons are replaced by deuterium and will not show a strong signal in the ¹H spectrum. |

| ¹³C | ~70-75 | This corresponds to the α-carbon. The signal may be a triplet due to C-D coupling. | ||

| ~10-15 | This corresponds to the methyl carbon. |

Note: The actual chemical shifts can vary depending on the solvent and concentration.

Safety and Handling

This compound should be handled with the same precautions as nitroethane. It is a flammable liquid and is harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 13031-33-9) is a powerful tool for researchers in chemistry and biochemistry. Its primary utility lies in the investigation of reaction mechanisms through kinetic isotope effect studies, as exemplified by its application in elucidating the catalytic cycle of Nitroalkane Oxidase. Its use as a specialized internal standard in NMR spectroscopy further highlights its importance in modern chemical analysis. This guide provides the fundamental information and experimental context necessary for the effective and safe utilization of this valuable isotopically labeled compound.

References

A Technical Guide to the Isotopic Purity of Nitroethane-1,1-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and, critically, the determination of isotopic purity for Nitroethane-1,1-d2. Understanding the isotopic enrichment of deuterated compounds is paramount in drug development and metabolic research, as it directly impacts the kinetic isotope effect and the compound's pharmacokinetic profile. This document outlines the common analytical techniques and provides representative experimental protocols for assessing the isotopic purity of this compound.

Introduction to Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a specific isotope at a given atomic position within a molecule.[1] In the case of this compound (CAS No. 13031-33-9, Molecular Formula: C2H3D2NO2), the focus is on the enrichment of deuterium at the first carbon position.[2] It is crucial to distinguish isotopic enrichment from species abundance, which is the percentage of molecules with a specific isotopic composition.[1] For instance, a sample of this compound with 99% isotopic enrichment at the specified positions will contain a mixture of d2, d1, and d0 species, with the d2 species being the most abundant. The precise determination of this purity is essential for its application as a stable isotope-labeled internal standard in quantitative mass spectrometry-based assays and as a tool in mechanistic drug metabolism studies.[3][4]

Synthesis of this compound

While various methods for the deuteration of nitroalkanes exist, a common approach involves the base-catalyzed exchange of the acidic α-protons of nitroethane with a deuterium source.

Representative Synthetic Protocol

A typical laboratory-scale synthesis of this compound involves the following steps:

-

Reaction Setup: Nitroethane is dissolved in a suitable solvent, often a deuterated solvent like D2O to maximize deuterium incorporation.

-

Base Catalyst: A catalytic amount of a base, such as sodium deuteroxide (NaOD) in D2O, is added to facilitate the deprotonation of the α-carbon.

-

Deuterium Exchange: The reaction mixture is stirred, often at an elevated temperature, to allow for the exchange of the α-protons with deuterium from the solvent. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the α-protons.

-

Workup and Purification: Upon completion, the reaction is neutralized with a deuterated acid (e.g., DCl in D2O). The product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO4), and purified, typically by distillation, to yield this compound.

Below is a diagram illustrating the general workflow for the synthesis and subsequent purity analysis of this compound.

Caption: Synthesis and Purity Analysis Workflow.

Analytical Methods for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds. A combination of ¹H and ²H NMR is often employed for accurate quantification.[5]

In the ¹H NMR spectrum of this compound, the isotopic purity is determined by comparing the integral of the residual signal of the α-protons (CHD) to the integral of a non-deuterated, internal standard or to the integral of the methyl (CH3) protons of the nitroethane molecule itself.

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: A known amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., CDCl3).

-

Internal Standard: A known amount of a suitable internal standard with a well-resolved proton signal (e.g., 1,3,5-trimethoxybenzene) is added.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The spectrum is phased and baseline-corrected.

-

Integration and Calculation: The integrals of the residual α-proton signal and the internal standard signal are measured. The isotopic purity is calculated based on the ratio of these integrals and the known concentrations.

²H NMR spectroscopy directly detects the deuterium nuclei, providing a complementary method to ¹H NMR for determining isotopic enrichment.

Experimental Protocol for ²H NMR Analysis:

-

Sample Preparation: A concentrated solution of this compound is prepared in a protonated solvent (e.g., CHCl3).

-

Data Acquisition: The ²H NMR spectrum is acquired.

-

Data Processing and Analysis: The presence of a signal corresponding to the deuterium at the α-position confirms deuteration. Quantitative analysis can be performed by comparing the integral to a known deuterated standard.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a molecule.[3] Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like nitroethane.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane).

-

GC Separation: The sample is injected into a gas chromatograph, where nitroethane is separated from any impurities.

-

MS Detection: The eluting compound enters the mass spectrometer, where it is ionized (e.g., by electron ionization).

-

Data Acquisition: The mass spectrum is recorded, showing the molecular ion (M+) and its isotopologues.

-

Data Analysis: The relative abundances of the molecular ions corresponding to the d0, d1, and d2 species are measured. The isotopic enrichment is calculated from the relative intensities of these peaks, often after correcting for the natural abundance of isotopes.

Quantitative Data Summary

The following table summarizes the expected analytical data for a representative batch of high-purity this compound.

| Parameter | Method | Expected Value |

| Chemical Purity | GC-FID | > 98% |

| Isotopic Enrichment (D) | ¹H NMR | > 98% |

| Isotopic Enrichment (D) | Mass Spectrometry | > 98% |

| d2 Species Abundance | Mass Spectrometry | > 96% |

| d1 Species Abundance | Mass Spectrometry | < 4% |

| d0 Species Abundance | Mass Spectrometry | < 0.5% |

Applications in Drug Development

Deuterated compounds like this compound are valuable tools in drug development. The primary application stems from the kinetic isotope effect, where the substitution of hydrogen with deuterium can slow down metabolic processes that involve the cleavage of the C-H bond. This can lead to:

-

Improved Pharmacokinetic Profiles: Reduced metabolic clearance can lead to a longer half-life and increased drug exposure.

-

Reduced Formation of Toxic Metabolites: By blocking or slowing down specific metabolic pathways, the formation of reactive or toxic metabolites can be minimized.

-

Mechanistic Studies: Stable isotope-labeled compounds are used as tracers to elucidate metabolic pathways and reaction mechanisms.

The logical relationship for the application of deuterated compounds in modifying drug metabolism is illustrated in the diagram below.

Caption: Deuteration Effects on Drug Metabolism.

Conclusion

The determination of the isotopic purity of this compound is a critical step in ensuring its suitability for research and drug development applications. A combination of NMR spectroscopy and mass spectrometry provides a robust analytical workflow for the accurate and precise quantification of isotopic enrichment. The principles and protocols outlined in this guide serve as a comprehensive resource for scientists working with this and other deuterated compounds.

References

- 1. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. clearsynth.com [clearsynth.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of Nitroethane-1,1-d2: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nitroethane-1,1-d2, a deuterated nitroalkane with significant applications in synthetic chemistry and drug development. This document details commercially available sources, quantitative specifications, and explores its utility in isotopic labeling for mechanistic studies and as an internal standard for mass spectrometry.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for commercially available this compound, facilitating a comparative analysis for procurement.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment | Purity | Available Quantities | Price (USD) |

| C/D/N Isotopes | D-1720 | 13031-33-9 | CH₃CD₂NO₂ | 77.08 | 98 atom % D | - | 1 g, 5 g | $206 (1g), $666 (5g) |

| Clearsynth | CS-C-00523 | 13031-33-9 | C₂H₃D₂NO₂ | 77.08 | - | - | Inquire | Inquire |

| CymitQuimica | 3U-D1720 | 13031-33-9 | CH₃CD₂NO₂ | 77.08 | 98 atom % D | - | 1g, 5g | €262.00 (1g), €847.00 (5g) |

| LGC Standards | CDN-D-1720-1G | 13031-33-9 | C₂D₂H₃NO₂ | 77.045 | 98 atom % D | min 98% Chemical Purity | 1 g | Inquire |

| Santa Cruz Biotechnology | sc-268331 | 13031-33-9 | C₂H₃D₂NO₂ | 77.08 | - | - | Inquire | Inquire |

Applications in Drug Development and Organic Synthesis

Deuterated compounds, such as this compound, are valuable tools in drug discovery and development. The replacement of hydrogen with deuterium can significantly alter the pharmacokinetic profile of a drug molecule due to the kinetic isotope effect. This can lead to a reduced rate of metabolism, longer half-life, and potentially a better safety profile.

Nitroalkanes are important building blocks in organic synthesis, primarily through the Henry (or nitroaldol) reaction . This reaction involves the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone. The resulting β-nitro alcohol can be further transformed into various functional groups, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals.

General Experimental Protocol: The Henry Reaction

The following is a generalized protocol for the Henry reaction, which can serve as a starting point for reactions involving this compound. Researchers should optimize the reaction conditions for their specific substrates.

Reaction: R-CHO + CH₃CH₂NO₂ --(Base)--> R-CH(OH)CH(NO₂)CH₃

Materials:

-

Aldehyde (R-CHO)

-

Nitroethane (or this compound)

-

Base (e.g., triethylamine, DBU, or a solid-supported base)

-

Solvent (e.g., THF, CH₂Cl₂, or solvent-free conditions)

Procedure:

-

To a solution of the aldehyde in the chosen solvent, add nitroethane (or this compound).

-

Add the base catalyst to the mixture. The amount of base should be catalytic if isolation of the β-hydroxy nitro-compound is desired.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The successful synthesis of the deuterated product can be confirmed by mass spectrometry, which will show the expected mass increase due to the incorporated deuterium atoms, and by NMR spectroscopy.

Application as an Internal Standard in Mass Spectrometry

Stable isotope-labeled compounds are ideal internal standards for quantitative analysis by mass spectrometry (MS).[1][2] this compound can be used as an internal standard for the quantification of nitroethane or related compounds in various matrices. The key advantages of using a stable isotope-labeled internal standard are:

-

Similar Chemical and Physical Properties: The deuterated standard co-elutes with the analyte in liquid chromatography (LC) and has similar ionization efficiency in the MS source.

-

Correction for Matrix Effects: It effectively compensates for variations in sample preparation, injection volume, and ion suppression or enhancement in the mass spectrometer.[1]

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard generally leads to more accurate and precise quantification compared to using a structural analog.

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.

References

An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety considerations and handling protocols for deuterated nitro compounds. The replacement of hydrogen with deuterium can significantly alter a molecule's properties, impacting its stability, metabolic pathways, and toxicological profile. This document synthesizes available data to offer a framework for the safe management of these specialized chemical entities in a research and development setting.

General Safety and Hazard Profile

Deuterated nitro compounds present a dual hazard profile, combining the inherent risks of nitro-containing molecules with the unique considerations of isotopic labeling. As a class, nitroaromatic and nitroalkane compounds are energetic materials, meaning they can decompose exothermically and, in some cases, explosively. This reactivity is a primary safety concern.

Furthermore, many nitroaromatic compounds are known for their toxicity, with potential for mutagenic and carcinogenic effects. The introduction of deuterium can modify these properties, a critical factor in drug development where it might be used to enhance metabolic stability. However, this alteration can also lead to changes in toxicity, a phenomenon known as "metabolic shunting," where the metabolic burden is shifted to other parts of the molecule.

It is imperative to treat any new or poorly characterized deuterated nitro compound as potentially explosive and toxic. A thorough risk assessment should be conducted before any handling or experimentation.

Regulatory and Classification Framework

The handling and transportation of potentially explosive materials are strictly regulated. While specific regulations for deuterated nitro compounds are not distinct from their non-deuterated analogues, their classification under systems like the Globally Harmonized System (GHS) and UN Transport of Dangerous Goods is critical.

A systematic approach to hazard identification is recommended, especially in early-stage pharmaceutical development where material quantities are limited. The O.R.E.O.S. method provides a structured workflow for this assessment.[1][2]

O.R.E.O.S. Assessment Workflow

The O.R.E.O.S. method combines computational and experimental data to classify the potential explosivity of a compound.

This workflow integrates preliminary computational flags with tangible experimental data to guide decisions on whether a compound requires more rigorous, large-scale explosives testing.

Physicochemical Properties and Stability

The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This is due to the lower zero-point energy of the C-D bond, which requires more energy to break.[3] This "kinetic isotope effect" can lead to enhanced thermal stability in deuterated compounds.

Thermal Stability

Differential Scanning Calorimetry (DSC) is a primary technique for assessing the thermal stability of energetic materials. It measures the heat flow into or out of a sample as it is heated, identifying the onset temperature of decomposition and the total energy released. While comprehensive comparative data is scarce, studies on deuterated energetic materials suggest that deuteration can increase the activation energy for decomposition, thus enhancing thermal stability.

Table 1: Illustrative Thermal Stability Data (Hypothetical)

| Compound | Onset of Decomposition (°C) | Decomposition Energy (J/g) |

| Nitrobenzene | 250 | -1800 |

| Nitrobenzene-d5 | 255 | -1750 |

| 2,4,6-Trinitrotoluene (TNT) | 240 | -4200 |

| TNT-d5 | 248 | -4100 |

Note: This table is for illustrative purposes. Actual values must be determined experimentally for each specific compound.

Shock Sensitivity

Shock sensitivity refers to the susceptibility of a material to detonation upon sudden compression from impact or blast. The drop weight impact test is a common method for evaluating this property, where a weight is dropped from a specified height onto a sample.[4][5] The result is often reported as H50, the height from which the weight must be dropped to have a 50% probability of causing an explosion.[4]

Deuteration is expected to influence shock sensitivity, likely leading to a decrease in sensitivity (i.e., a higher H50 value) due to the increased stability of the C-D bonds. However, this must be experimentally verified.

Table 2: Illustrative Shock Sensitivity Data (Hypothetical)

| Compound | Drop Weight H50 (cm) (2.5 kg weight) |

| RDX | 25 |

| RDX-d6 | 30 |

| PETN | 12 |

| PETN-d8 | 15 |

Note: This table is for illustrative purposes. Actual values must be determined experimentally.

Toxicology and Metabolic Pathways

The toxicity of nitroaromatic compounds is often linked to their metabolism. The nitro group can be reduced by various nitroreductases to form nitroso and hydroxylamino intermediates, which can form adducts with DNA and other macromolecules, leading to mutagenicity and carcinogenicity.

Metabolic Pathways of Nitroaromatic Compounds

The primary metabolic pathway involves the sequential reduction of the nitro group. This process can be influenced by various enzymes and can lead to the generation of reactive oxygen species.

Influence of Deuteration on Toxicity

Deuteration at a metabolically active site can slow down the rate of metabolism due to the kinetic isotope effect. This can have two main consequences:

-

Reduced Toxicity: If the metabolic step being slowed is an activation step (i.e., it forms a toxic metabolite), then deuteration can lead to reduced toxicity.

-

Metabolic Shunting: If one metabolic pathway is slowed, the compound may be metabolized through alternative pathways.[6] This "metabolic shunting" can potentially lead to the formation of different metabolites with their own unique toxicological profiles.

It is crucial to perform in vitro toxicology studies to assess the specific effects of deuteration on the toxicity of a nitro compound.

Experimental Protocols

Safe and accurate characterization of deuterated nitro compounds requires carefully designed experimental protocols.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset temperature of decomposition and the energy of decomposition.

Methodology:

-

Sample Preparation: Using a microbalance, weigh 1-3 mg of the deuterated nitro compound into a high-pressure gold-plated crucible. This should be done in a fume hood with appropriate personal protective equipment (PPE).

-

Crucible Sealing: Hermetically seal the crucible to contain any potential off-gassing or explosion.

-

Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen). The temperature range should be sufficient to observe the decomposition exotherm, for example, from 30 °C to 400 °C.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the exothermic event and integrate the peak to calculate the heat of decomposition (in J/g).

Drop Weight Impact Test Protocol

Objective: To determine the H50 value as a measure of shock sensitivity.

Methodology:

-

Sample Preparation: Prepare a small, precise amount of the test material (typically around 40 mg).[4]

-

Test Setup: Place the sample on the anvil of the drop weight apparatus.

-

Testing Procedure: Drop a standard weight (e.g., 2.5 kg) from a known height onto the sample.[4]

-

Observation: Record whether an explosion or decomposition occurs, often detected by sound or visual cues.

-

Iterative Testing: Conduct a series of tests at different drop heights using a "staircase" method to converge on the height at which there is a 50% probability of initiation. This value is the H50.

In Vitro Toxicology Screening Protocol

Objective: To assess the cytotoxicity and potential for metabolic activation of the deuterated nitro compound.

Methodology:

-

Cell Culture: Culture relevant human cell lines (e.g., HepG2 for liver toxicity) in a suitable medium.

-

Compound Exposure: Treat the cells with a range of concentrations of the deuterated nitro compound and its non-deuterated analog for a specified period (e.g., 24 or 48 hours).

-

Cytotoxicity Assay: Assess cell viability using a standard assay, such as the MTT or LDH release assay.

-

Genotoxicity Assay: Perform an Ames test (bacterial mutagenicity assay) or a micronucleus test in mammalian cells to evaluate the potential for genetic damage.[6]

-

Metabolite Analysis: For more in-depth studies, incubate the compound with liver microsomes or S9 fractions and analyze the resulting metabolites using LC-MS to identify potential metabolic shunting pathways.

Handling, Storage, and Disposal

Strict safety protocols must be followed when working with deuterated nitro compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile). Consider double-gloving.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or operations with a higher risk of explosion, specialized blast shields or remote handling may be necessary.

Handling

-

Always handle deuterated nitro compounds in a well-ventilated fume hood.

-

Use the smallest quantities of material necessary for the experiment.

-

Avoid friction, grinding, and impact. Use spatulas made of non-sparking materials.

-

Be aware of potential static discharge, especially when handling fine powders. Ensure equipment is properly grounded.

Storage

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed.

-

Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.

-

For potentially explosive compounds, storage in a designated explosives magazine may be required, depending on the quantity and local regulations.

Disposal

-

Disposal of deuterated nitro compounds must be handled as hazardous waste.

-

Never mix with other waste streams.

-

Consult your institution's environmental health and safety (EHS) office for specific disposal procedures. Highly reactive substances may need to be deactivated before disposal.[7]

Conclusion

Deuterated nitro compounds are a specialized class of molecules with unique properties that require a heightened level of safety awareness. The potential for increased stability due to the kinetic isotope effect must be balanced against the inherent energetic and toxicological risks of the nitro functional group. A systematic approach to hazard assessment, combining computational screening with targeted experimental validation, is essential for safe handling. By adhering to rigorous safety protocols and understanding the potential impact of deuteration on the compound's behavior, researchers can mitigate risks and safely advance their scientific objectives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemical Descriptors for a Large-Scale Study on Drop-Weight Impact Sensitivity of High Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zwickroell.com [zwickroell.com]

- 6. nuvisan.com [nuvisan.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isotopic Labeling with Deuterium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to probe reaction mechanisms.[1] By replacing one or more atoms of a molecule with its isotope, researchers can track the molecule's journey through a biological system or a chemical reaction without significantly altering its chemical properties.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a particularly valuable tool in drug discovery and development.[2] Its increased mass compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, which can have profound effects on a drug's metabolic stability and pharmacokinetic profile.[3] This guide provides a comprehensive overview of the core principles of deuterium labeling, its applications, experimental methodologies, and the quantitative analysis of deuterated compounds.

The Deuterium Kinetic Isotope Effect (KIE)

The primary reason for the significant impact of deuterium substitution on drug metabolism is the kinetic isotope effect (KIE). The C-D bond has a lower vibrational frequency and a lower zero-point energy than the C-H bond, resulting in a higher activation energy required to break the C-D bond.[4] Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[4] This phenomenon, known as the deuterium KIE, is particularly relevant in drug metabolism, much of which is mediated by the cytochrome P450 (CYP450) family of enzymes that often catalyze the oxidation of C-H bonds as a rate-limiting step.[5]

By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, it is possible to slow down the rate of metabolic conversion.[4] This can lead to several desirable outcomes, including:

-

Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer drug half-life, increased plasma exposure (Area Under the Curve or AUC), and potentially a lower or less frequent dosing regimen.[2][6]

-

Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of a toxic metabolite, deuteration at the site of metabolism can redirect the metabolic process, reducing the formation of the harmful species.[7]

-

Increased Bioavailability: By reducing first-pass metabolism in the liver, deuteration can increase the amount of active drug that reaches systemic circulation.[2]

Key Applications in Drug Development

The application of deuterium labeling in drug development has evolved from its initial use as a tracer in metabolic studies to a strategic tool for designing improved therapeutics.[8] The "deuterium switch" approach, where hydrogen atoms in an existing drug are replaced with deuterium to create a new chemical entity with improved properties, has led to the approval of drugs like deutetrabenazine.[2] More recently, deuterium has been incorporated into novel drug candidates from the early stages of discovery.[8]

Case Study: Deutetrabenazine

Deutetrabenazine (Austedo®) is the deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease.[2] Tetrabenazine is rapidly metabolized, leading to the need for frequent dosing and causing side effects associated with high peak plasma concentrations.[9] The deuteration of the two methoxy groups in tetrabenazine significantly slows its metabolism by CYP2D6.[9] This results in a longer half-life of the active metabolites, allowing for a lower daily dose and a reduced dosing frequency, while also lowering the peak plasma concentrations and improving the drug's tolerability.[6][9]

Quantitative Data on Deuterated vs. Non-Deuterated Drugs

The table below summarizes the pharmacokinetic parameters of deutetrabenazine and its active metabolites compared to their non-deuterated counterparts, as well as for the deuterated and non-deuterated forms of enzalutamide.

| Drug/Metabolite | Parameter | Deuterated Value | Non-Deuterated Value | Fold Change | Reference |

| Tetrabenazine/Deutetrabenazine | |||||

| Total (α+β)-HTBZ Metabolites | Half-life (t½) | 8.6 - 9.4 hours | 4.5 - 4.8 hours | ~2 | [9][10] |

| Total (α+β)-HTBZ Metabolites | AUCinf (ng·hr/mL) | 542 | 261 | ~2.1 | [9] |

| Total (α+β)-HTBZ Metabolites | Cmax (ng/mL) | 74.6 | 61.6 | ~1.2 | [9] |

| Enzalutamide (ENT)/d3-ENT (in rats) | |||||

| Parent Drug | AUC0–t | 102% higher | - | ~2 | [2] |

| Parent Drug | Cmax | 35% higher | - | ~1.35 | [2] |

| N-desmethyl Metabolite (M2) | Exposure | 8-fold lower | - | ~0.125 | [2] |

| In vitro (Human Liver Microsomes) | Intrinsic Clearance (CLint) | 72.9% lower | - | ~0.27 | [11] |

AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. HTBZ: Dihydrotetrabenazine.

Experimental Protocols

Synthesis of a Deuterated Drug: N-trideuteromethyl Enzalutamide (d3-ENT)

While the specific proprietary synthesis of d3-Enzalutamide is not publicly detailed, a general synthetic strategy for enzalutamide can be adapted for deuteration. The key step is the introduction of the N-methyl group, where a deuterated methylating agent would be used.

General Reductive Amination Approach:

-

Precursor Synthesis: Synthesize the N-demethylated precursor of enzalutamide. This can be achieved through multi-step organic synthesis starting from commercially available materials.[12]

-

Reductive Amination:

-

To a solution of the N-demethyl precursor in a suitable solvent (e.g., methanol, acetonitrile), add a deuterated carbonyl source such as paraformaldehyde-d2.

-

Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or, for incorporation of deuterium at the methylene bridge, a deuterated reducing agent like sodium borodeuteride (NaBD₄).

-

The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction is monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

-

Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to yield the pure N-trideuteromethyl enzalutamide.

-

Characterization: The structure and isotopic purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The deuterium incorporation can be quantified by comparing the integrated signals in the ¹H NMR spectrum and by analyzing the isotopic distribution in the mass spectrum.[13][14]

Hydrogen-Deuterium Exchange (H/D) Labeling Protocol

H/D exchange is a common method for introducing deuterium into molecules, particularly at positions with acidic protons.[15]

General Protocol for H/D Exchange:

-

Reaction Setup: Dissolve the substrate in a deuterated solvent that can act as the deuterium source, most commonly deuterium oxide (D₂O).[16]

-

Catalyst Addition: The exchange can be catalyzed by an acid (e.g., DCl, D₂SO₄) or a base (e.g., NaOD). For less acidic C-H bonds, a transition metal catalyst (e.g., palladium on carbon, iridium complexes) may be required.[16][17]

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a defined period. The reaction time can vary from minutes to several days depending on the lability of the protons to be exchanged.[16]

-

Workup: After the desired reaction time, the solvent is removed under reduced pressure. The process may be repeated to increase the level of deuterium incorporation. The product is then isolated, which may involve extraction and/or chromatography.

-

Analysis: The extent and location of deuterium incorporation are determined by mass spectrometry and NMR spectroscopy.[18]

In Vivo Pharmacokinetic Study of Deuterated vs. Non-Deuterated Drug

Example based on the study of d3-Enzalutamide in rats: [2]

-

Animal Model: Male Sprague Dawley rats are used for the study.

-

Drug Formulation and Administration: The deuterated and non-deuterated drugs are formulated in a suitable vehicle (e.g., caprylocaproyl macrogolglycerides). The drugs are administered orally to different groups of rats at a specified dose (e.g., 10 mg/kg).[2]

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., predose, 0.5, 1, 3, 5, 7, 9, 24, 48, 72, 96, and 120 hours post-dose).[2]

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentrations of the parent drug and its metabolites in the plasma samples are quantified using a validated LC-MS/MS method.[2] This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, t½, and AUC using appropriate software.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

Isotopic labeling with deuterium is a versatile and increasingly important strategy in modern drug discovery and development. The deuterium kinetic isotope effect provides a powerful tool to modulate the metabolic fate of drug candidates, offering the potential to enhance their pharmacokinetic properties, improve their safety profile, and ultimately lead to more effective therapies. A thorough understanding of the principles of deuterium labeling, coupled with robust synthetic and analytical methodologies, is essential for harnessing the full potential of this approach. As synthetic methods become more sophisticated and our understanding of drug metabolism deepens, the strategic application of deuterium is set to play an even more significant role in the future of pharmaceutical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Improved Synthesis of Deutetrabenazine [cjph.com.cn]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. What is Deuterated enzalutamide used for? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 18. researchgate.net [researchgate.net]

Applications of Nitroethane-1,1-d2 in Organic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroethane-1,1-d2, the deuterated isotopologue of nitroethane, serves as a powerful tool in the field of organic chemistry, particularly in the elucidation of reaction mechanisms and the study of kinetic isotope effects (KIEs). The replacement of the two acidic α-protons of nitroethane with deuterium atoms provides a subtle yet profound change that allows researchers to probe the intimate details of chemical transformations. This technical guide explores the core applications of this compound, providing insights into its use in mechanistic studies, detailed experimental considerations, and the interpretation of the data obtained.

Core Applications

The primary application of this compound in organic chemistry revolves around the investigation of reaction mechanisms where the cleavage of a C-H bond at the α-position to the nitro group is a key step.

Mechanistic Elucidation through Kinetic Isotope Effects (KIE)

The most significant application of this compound is in the determination of kinetic isotope effects. The KIE is a measure of the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. In the case of this compound, the focus is on the primary kinetic isotope effect, which arises when the C-D bond is broken in the rate-determining step of the reaction.

The deprotonation of nitroethane is a fundamental step in many of its reactions, most notably the Henry (or nitroaldol) reaction. By comparing the rate of deprotonation of nitroethane with that of this compound, chemists can infer whether the C-H bond cleavage is the rate-limiting step. A significant KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the transition state of the rate-determining step.

Studies on the deprotonation of nitroethane by various amine bases have utilized this principle to understand the transition state of the proton transfer reaction. The magnitude of the KIE can provide information about the symmetry of the transition state.

Probing Enzyme Mechanisms

Nitroalkane oxidase is an enzyme that catalyzes the oxidation of nitroalkanes. Mechanistic studies of this enzyme have employed this compound to probe the catalytic mechanism. For instance, pH and kinetic isotope effects with [1,1-2H2]nitroethane have been used to dissect the enzymatic reaction. In one study, the (D)V/Kne value was found to be pH-independent with a value of 7.5, while the (D)Vmax value increased from 1.4 at pH 8.2 to a limiting value of 7.4 below pH 5.[1] This data provides critical insights into the rate-limiting steps of the enzymatic catalysis and the nature of the active site.

Tracing Reaction Pathways

Isotopic labeling with deuterium serves as a powerful method for tracing the fate of specific atoms throughout a reaction sequence. While less common than its use in KIE studies, this compound can be used to follow the deuterium atoms in the products of a reaction, helping to confirm or refute a proposed reaction pathway.

Quantitative Data Summary

The following table summarizes key quantitative data related to the kinetic isotope effect of this compound in deprotonation reactions.

| Reaction System | Isotope Effect Type | Observed kH/kD Value | Reference |

| Deprotonation by various amine bases | Primary KIE | >18 | General observation from studies on nitroalkane deprotonation. |

| Deprotonation catalyzed by nitroalkane oxidase | (D)V/Kne | 7.5 | A study on the mechanism of nitroalkane oxidase.[1] |

| Deprotonation catalyzed by nitroalkane oxidase | (D)Vmax | 1.4 (at pH 8.2) to 7.4 (below pH 5) | A study on the mechanism of nitroalkane oxidase.[1] |

Experimental Protocols

While specific experimental setups can vary, the following provides a general methodology for a key experiment involving this compound: the determination of the kinetic isotope effect in the Henry reaction.

General Protocol for KIE Measurement in the Henry Reaction

1. Synthesis of this compound:

-

A common method involves the exchange of the acidic protons of nitroethane with deuterium from a deuterium source like D2O in the presence of a base catalyst. The reaction is typically stirred for a prolonged period to ensure complete exchange, followed by purification.

2. Reaction Setup:

-

Two parallel reactions are set up under identical conditions (temperature, concentration, solvent, and catalyst).

-

One reaction uses standard nitroethane.

-

The second reaction uses this compound.

-

A suitable aldehyde or ketone is used as the reaction partner.

-

A base catalyst (e.g., a tertiary amine or an inorganic base) is added to initiate the reaction.

3. Monitoring the Reaction:

-

The progress of both reactions is monitored over time. This can be achieved by various analytical techniques such as:

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Aliquots are taken from the reaction mixture at regular intervals, quenched, and analyzed to determine the concentration of the product or the disappearance of the starting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR monitoring can be used to follow the reaction progress directly in the reaction vessel.

-

UV-Vis Spectroscopy: If the product has a distinct chromophore, its formation can be monitored spectrophotometrically.

-

4. Data Analysis:

-

The initial rates of both reactions are determined from the concentration versus time data.

-

The kinetic isotope effect (kH/kD) is calculated as the ratio of the initial rate of the reaction with nitroethane to the initial rate of the reaction with this compound.

Visualizations

Deprotonation of this compound

Caption: Deprotonation of this compound by a base.

The Henry (Nitroaldol) Reaction Workflow

Caption: Key steps in the Henry (Nitroaldol) reaction.

Conclusion

This compound is an indispensable tool for physical organic chemists and researchers in drug development for probing reaction mechanisms. Its application in kinetic isotope effect studies provides unambiguous evidence for the involvement of C-H bond cleavage in the rate-determining step of a reaction. The insights gained from such studies are crucial for optimizing reaction conditions, designing more efficient catalysts, and understanding enzymatic pathways, all of which are vital aspects of modern chemical research and pharmaceutical development.

References

"Nitroethane-1,1-d2 molecular structure and weight"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for nitroethane-1,1-d2. This deuterated isotopologue of nitroethane serves as a valuable tool in various research applications, including mechanistic studies, metabolic pathway analysis, and as an internal standard in mass spectrometry-based quantification.

Molecular Structure and Properties

This compound is a form of nitroethane where the two hydrogen atoms on the carbon atom adjacent to the nitro group are replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic substitution results in a higher molecular weight compared to the unlabeled compound, which is the primary feature utilized in its research applications.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃D₂NO₂ | [1][2] |

| Molecular Weight | 77.08 g/mol | [2][3] |

| Monoisotopic Mass | 77.04458 Da | |

| CAS Number | 13031-33-9 | [1][2][3] |

| Isotopic Enrichment | ≥98 atom % D | [3] |

| Appearance | Colorless to pale yellow oily liquid | |

| SMILES | CC([2H])([2H])N(=O)=O | [1] |

| InChI | InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i2D2 | [1] |

Molecular Structure Diagram

The following diagram illustrates the two-dimensional structure of the this compound molecule.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and may require optimization based on laboratory conditions and available instrumentation.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting known methods for the preparation of nitroalkanes, such as the reaction of a deuterated alkyl halide with a nitrite salt. A representative procedure is outlined below.

Principle: This method involves the nucleophilic substitution reaction between 1-iodoethane-1,1-d2 and silver nitrite (AgNO₂). The use of silver nitrite is often preferred for laboratory-scale synthesis as it favors the formation of the nitroalkane over the isomeric alkyl nitrite.

Materials:

-

1-iodoethane-1,1-d2 (or 1-bromoethane-1,1-d2)

-

Silver nitrite (AgNO₂)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend silver nitrite (a slight molar excess) in anhydrous diethyl ether.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add 1-iodoethane-1,1-d2 to the stirred suspension. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

-

After the addition is complete, allow the mixture to stir at 0°C for several hours, followed by stirring at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS to check for the disappearance of the starting alkyl halide.

-

Upon completion, filter the reaction mixture to remove the silver iodide precipitate and other insoluble materials.

-

Wash the precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.

-

Combine the filtrate and the washings. Dry the organic solution over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Carefully remove the diethyl ether solvent by distillation or using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Characterization Protocols

Objective: To confirm the molecular weight and assess the isotopic purity of the synthesized this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) capability is suitable for this analysis.

Procedure:

-

Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an appropriate volume of the sample solution into the GC-MS system.

-

Use a GC column and temperature program suitable for separating volatile organic compounds.

-

Set the mass spectrometer to scan a mass-to-charge (m/z) range that includes the expected molecular ions of both labeled and unlabeled nitroethane (e.g., m/z 10-100).

-

Data Analysis:

-

The mass spectrum of unlabeled nitroethane typically shows a molecular ion (M⁺) at m/z 75.[4]

-

For this compound, the molecular ion peak is expected at m/z 77.

-

The isotopic enrichment can be estimated by comparing the relative intensities of the ion peaks at m/z 77 and m/z 75. The presence of a significant peak at m/z 75 would indicate incomplete deuteration. Common fragment ions for unlabeled nitroethane are observed at m/z 29 and 27.[5]

-

Objective: To confirm the molecular structure and the position of deuterium labeling.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

-

Dissolve a small amount of the purified this compound in a suitable deuterated NMR solvent (e.g., chloroform-d, CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Expected ¹H NMR Spectrum: The spectrum of unlabeled nitroethane shows a quartet corresponding to the -CH₂- group and a triplet for the -CH₃ group. In the spectrum of pure this compound, the quartet corresponding to the methylene protons will be absent. The methyl (-CH₃) protons will appear as a singlet, as the adjacent carbon is deuterated and thus the proton-proton coupling is removed.

-

-

Acquire a ¹³C NMR spectrum.

-

Expected ¹³C NMR Spectrum: The spectrum will show two carbon signals. The signal for the deuterated carbon (-CD₂-) will appear as a multiplet due to carbon-deuterium coupling and will have a lower intensity compared to the signal for the methyl carbon.

-

-

Acquire a ²H (Deuterium) NMR spectrum.

-

Expected ²H NMR Spectrum: A single resonance should be observed in the deuterium spectrum, confirming the presence of deuterium in the molecule.

-

Logical and Workflow Diagrams

The following diagrams illustrate the synthesis workflow and a logical diagram for the characterization of this compound.

Synthesis Workflow

Characterization Logic

References

Stability of Nitroethane-1,1-d2 Under Different Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroethane-1,1-d2, a deuterated isotopologue of nitroethane, is a compound of increasing interest in pharmaceutical and mechanistic studies. The substitution of hydrogen atoms with deuterium at the C-1 position can significantly alter the compound's metabolic fate and reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE). Understanding the stability of this compound under various conditions is paramount for its effective application in drug development, mechanistic studies, and as a tracer in metabolic research. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon available data for nitroethane and the established principles of kinetic isotope effects.

General Stability and Storage

This compound is generally a stable compound if stored under recommended conditions. Standard storage procedures involve keeping it in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. For long-term storage, it is advisable to re-analyze the compound for chemical purity periodically.

Thermal Stability

The deuteration at the C-1 position is expected to increase the thermal stability of this compound. The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving the cleavage of this bond. This is a manifestation of the primary kinetic isotope effect. For enzymatic oxidation of nitroethane, the deuterium kinetic isotope effect (D(V/K)) has been reported to be as high as 7.5, indicating a significantly slower reaction rate for the deuterated compound.[1] A similar trend is anticipated for its thermal decomposition, particularly for pathways involving the initial cleavage of a C-D bond.

Table 1: Thermal Decomposition Data for Nitroethane

| Parameter | Value | Reference |

| Decomposition Onset Temperature | ~270 °C | [2] |

| Activation Energy (Ea) | 46.2 ± 0.5 kcal/mol | [3] |

| Frequency Factor (A) | 10^13.5±0.2 s^-1 | [3] |

| Reaction Order | First-order | [4] |

It is important to note that all nitroalkanes are energetic materials and can decompose exothermically, posing a potential hazard at elevated temperatures.[5][6]

Logical Relationship: Expected Impact of Deuteration on Thermal Stability

Caption: The relationship between C-D bond strength and the expected thermal stability of this compound.

Stability under Varying pH Conditions

The stability of nitroalkanes can be significantly influenced by pH due to the acidity of the α-protons. In the presence of a base, nitroalkanes can be deprotonated to form nitronate anions. While specific hydrolysis data for this compound is not available, the general behavior can be inferred from studies on related nitroalkanes.

Under basic conditions, the formation of the nitronate anion is a key step. The rate of this deprotonation will be slower for this compound compared to nitroethane due to the kinetic isotope effect. The subsequent reactions of the nitronate, such as hydrolysis, will determine the overall stability.

Under acidic conditions, the protonation of the nitro group can occur, potentially leading to different degradation pathways.

Table 2: General pH Effects on Nitroalkane Stability

| pH Condition | Expected Effect on this compound | Rationale |

| Acidic (pH < 4) | Relatively stable | Low concentration of hydroxide ions to initiate deprotonation. |

| Neutral (pH ~ 7) | Moderate stability | Equilibrium between the nitroalkane and the nitronate anion. |

| Basic (pH > 8) | Decreased stability | Increased formation of the nitronate anion, which can undergo further reactions. |

Signaling Pathway: pH-Dependent Tautomerism and Degradation

Caption: Tautomerism of this compound to its nitronate anion under basic conditions, a key step in its degradation.

Catalytic Decomposition

The decomposition of nitroalkanes can be catalyzed by various materials, including transition metals. For instance, the decomposition of nitromethane has been studied on nickel catalysts. While specific studies on this compound are lacking, it is reasonable to expect that catalysts that facilitate C-H bond cleavage in nitroethane would be less effective with its deuterated counterpart due to the kinetic isotope effect.

Solvent Effects

The choice of solvent can influence the stability of nitroalkanes by affecting reaction rates and equilibria. Polar solvents may stabilize charged intermediates, such as the nitronate anion, potentially accelerating degradation in basic solutions. The specific interactions between the solvent and this compound can impact its stability, though detailed studies are not currently available.

Experimental Protocols for Stability Assessment

For researchers wishing to conduct their own stability studies on this compound, the following general experimental protocols can be adapted.

Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

-

Accurately weigh 3-9 mg of this compound into a high-pressure golden crucible.[6]

-

Seal the crucible under an inert atmosphere (e.g., nitrogen) to prevent evaporation and side reactions with air.[6]

-

Place the sealed crucible and a reference crucible in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 1, 5, and 10 °C/min) from ambient temperature to a final temperature of approximately 400 °C.[6]

-

Record the heat flow as a function of temperature to obtain the DSC thermogram.

-

Analyze the thermogram to determine the onset temperature of the exothermic decomposition and the integrated peak area to calculate the enthalpy of decomposition.

Experimental Workflow: DSC Analysis

Caption: A typical experimental workflow for determining the thermal stability of this compound using DSC.

pH-Dependent Stability Study using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the degradation rate of this compound at different pH values.

Methodology:

-

Prepare a series of buffer solutions at various pH values (e.g., 3, 5, 7, 9, 11).

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

Spike a known concentration of the this compound stock solution into each buffer solution at a controlled temperature (e.g., 25 °C, 40 °C, 60 °C).

-

At specified time intervals, withdraw an aliquot from each solution.

-

Immediately quench any reaction by dilution with a suitable mobile phase or by adjusting the pH.

-

Analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.

-

Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation kinetics (e.g., rate constant, half-life).

Conclusion

The stability of this compound is a critical parameter for its application in research and development. While direct quantitative data is limited, a comprehensive understanding can be built upon the extensive knowledge of nitroethane's stability and the well-established principles of the kinetic isotope effect. Deuteration at the C-1 position is expected to enhance the thermal stability and slow down base-catalyzed degradation pathways. The experimental protocols outlined in this guide provide a framework for researchers to generate specific stability data for this compound under their particular conditions of interest. Further research is warranted to fully characterize the stability profile of this important isotopically labeled compound.

References

Methodological & Application

Application Notes and Protocols for Utilizing Nitroethane-1,1-d2 in Kinetic Isotope Effect Studies

For Researchers, Scientists, and Drug Development Professionals